molecular formula C15H15N5O4 B13193468 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate

Cat. No.: B13193468
M. Wt: 329.31 g/mol
InChI Key: ATGNUKXOWSEPFG-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon

Preparation Methods

The synthesis of 1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzodiazole or pyrazolopyridine rings.

Scientific Research Applications

1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid;dihydrate

InChI

InChI=1S/C15H11N5O2.2H2O/c1-8-10-6-9(14(21)22)7-16-13(10)20(19-8)15-17-11-4-2-3-5-12(11)18-15;;/h2-7H,1H3,(H,17,18)(H,21,22);2*1H2

InChI Key

ATGNUKXOWSEPFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=NC4=CC=CC=C4N3.O.O

Origin of Product

United States

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